Atherothrombotic Event Reduction: Differentiating Outcome vs. Empagliflozin
Clinical trials with sotagliflozin have demonstrated significant reductions in both heart failure (HF) outcomes and atherothrombotic events (myocardial infarction, stroke), an effect not observed with the highly selective SGLT2 inhibitor empagliflozin [1]. The ongoing SOTA-THROMBOSIS trial (NCT06618976) is designed to directly compare antithrombotic effects of sotagliflozin vs. empagliflozin in a randomized crossover study [2].
| Evidence Dimension | Reduction in atherothrombotic events |
|---|---|
| Target Compound Data | Significant reduction in atherothrombotic events (MI, stroke) |
| Comparator Or Baseline | Empagliflozin (no consistent reduction) |
| Quantified Difference | Effect present vs. effect absent |
| Conditions | Clinical trial meta-analysis and ongoing crossover trial |
Why This Matters
For researchers studying thrombosis or heart failure with elevated thrombotic risk, sotagliflozin provides a unique tool to probe SGLT1-dependent antithrombotic mechanisms unavailable with selective SGLT2 inhibitors.
- [1] Requena-Ibáñez JA, Zafar MU, Ferrandez-Escarabajal M, et al. Rationale and Design of the SOTA-THROMBOSIS Trial (ATRU-VI): Antithrombotic Activities of Sotagliflozin compared to Empagliflozin. J Cardiovasc Pharmacol. 2025;86(5):458-462. doi:10.1097/FJC.0000000000001747. View Source
- [2] ClinicalTrials.gov. Antithrombotic Activities of Sotagliflozin vs. Empagliflozin (SOTATHROMBUS). Identifier: NCT06618976. Accessed 2025. View Source
